

The Marine Alkaloid Clathroдин: A Comprehensive Review for Drug Discovery

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Compound of Interest

Compound Name: *Clathroдин*

Cat. No.: *B1669156*

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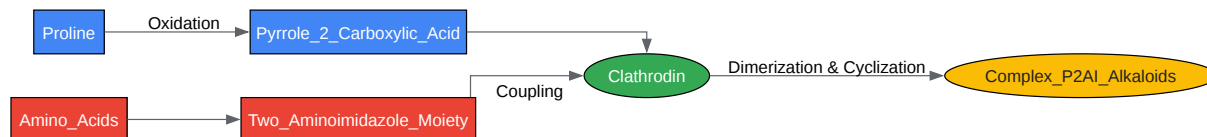
For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant potential for pharmaceutical development. Among the myriad of natural products isolated from marine organisms, the pyrrole-2-aminoimidazole (P2AI) alkaloids, a class of nitrogen-containing compounds, have garnered considerable attention for their diverse and potent biological activities. **Clathroдин**, a member of this family, was first isolated from the marine sponge *Agelas clathrodes*.^{[1][2]} This in-depth technical guide provides a comprehensive review of the existing literature on **Clathroдин** and its analogs, with a focus on aspects relevant to marine drug discovery. We will delve into its biosynthesis, isolation, and biological activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this promising area.

Biosynthesis of Clathroдин

Clathroдин is a key biosynthetic precursor to a wide array of more complex P2AI alkaloids.^[3] The proposed biosynthetic pathway originates from the amino acid proline, which is hypothesized to be converted into pyrrole-2-carboxylic acid. This is then coupled with a 2-aminoimidazole moiety, which itself is likely derived from other amino acids, to form the basic **Clathroдин** scaffold.



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Caption: Putative biosynthetic pathway of **Clathrocin**.

Isolation and Purification

The isolation of **Clathrocin** from its natural source, the marine sponge *Agelas clathrodes*, involves a multi-step process of extraction and chromatographic separation. While specific protocols for isolating only **Clathrocin** are not extensively detailed, a general workflow can be constructed based on methods used for extracting secondary metabolites from *Agelas* species.

Experimental Protocol: Isolation of Clathrocin

1. Sample Collection and Preparation:

- Collect specimens of the marine sponge *Agelas clathrodes*.
- Freeze-dry the sponge material to remove water and facilitate extraction.
- Grind the dried sponge into a fine powder to increase the surface area for solvent extraction. [4]

2. Extraction:

- Macerate the powdered sponge material sequentially with methanol (MeOH) and a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1). [5] This is a common procedure for extracting a broad range of metabolites from marine sponges.
- Perform each solvent extraction multiple times (e.g., 3x) to ensure exhaustive extraction.

- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

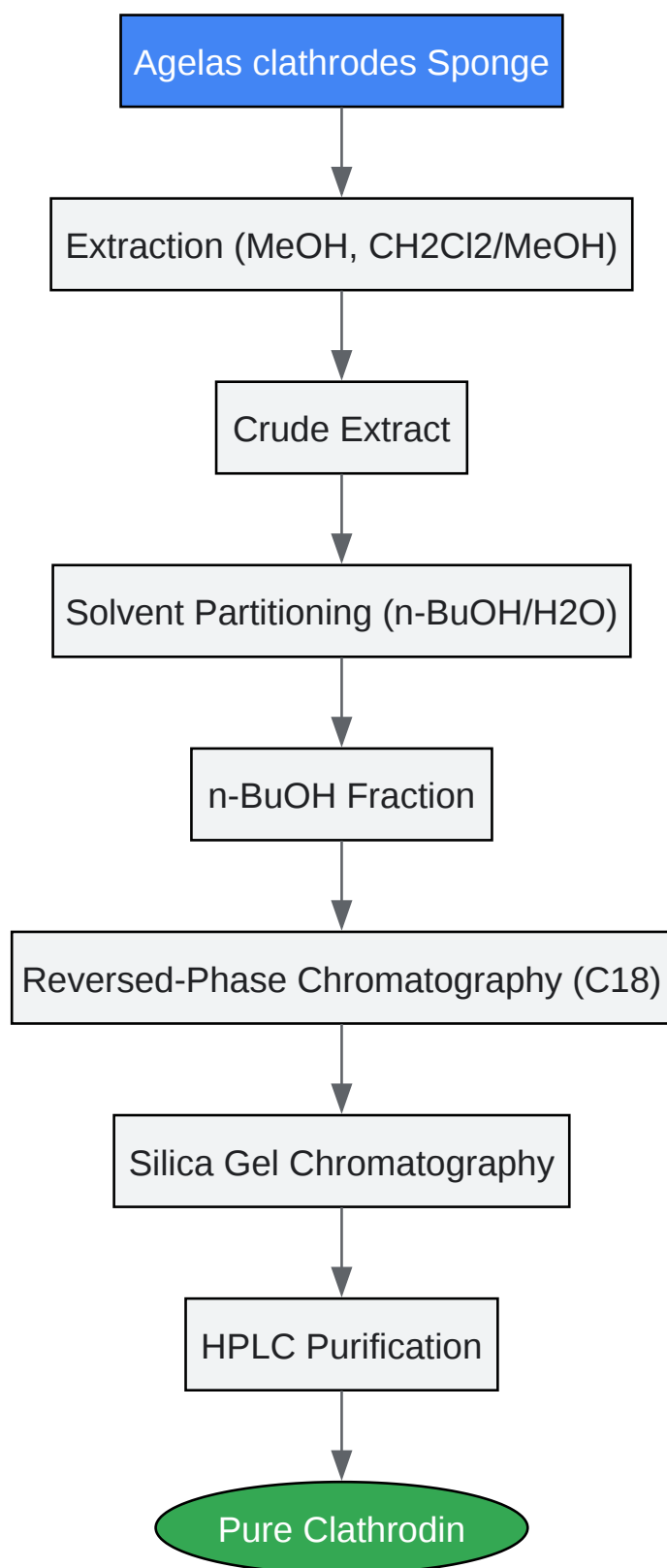
- Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol (n-BuOH). This step separates compounds based on their polarity, with many alkaloids partitioning into the n-BuOH layer.

4. Chromatographic Purification:

- Subject the n-BuOH fraction to a series of chromatographic techniques to isolate **Clathroдин**.
- Reversed-Phase Chromatography: Apply the extract to a C18 solid-phase extraction (SPE) column, eluting with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol).
- Silica Gel Chromatography: Further purify the fractions containing **Clathroдин** using silica gel column chromatography with a solvent system such as chloroform-methanol (e.g., 4:1) saturated with ammonia.
- High-Performance Liquid Chromatography (HPLC): For final purification, utilize reversed-phase HPLC with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid).

5. Structure Elucidation:

- Confirm the structure of the isolated **Clathroдин** using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS).



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Caption: General workflow for the isolation of **Clathrocin**.

Biological Activities and Therapeutic Potential

Clathroдин and its synthetic analogs have been investigated for a range of biological activities, highlighting their potential as leads for drug development. The primary areas of interest include their antimicrobial, cytotoxic, and ion channel modulating effects.

Antimicrobial Activity

Initial screenings revealed that **Clathroдин** itself possesses weak antimicrobial activity. However, its brominated analog, oroidin, shows promising activity against Gram-positive bacteria. This has spurred the synthesis and evaluation of numerous **Clathroдин** and oroidin analogs to identify compounds with enhanced antimicrobial properties.

Compound	Organism	Activity	Value	Reference
Clathroдин	Enterococcus faecalis	% Inhibition at 50 μ M	< 50%	
Clathroдин	Staphylococcus aureus	% Inhibition at 50 μ M	< 80%	
Clathroдин	Escherichia coli	% Inhibition at 50 μ M	< 20%	
Clathroдин	Candida albicans	% Inhibition at 50 μ M	< 20%	
Oroidin	Staphylococcus aureus	% Inhibition at 50 μ M	> 90%	
Oroidin	Enterococcus faecalis	% Inhibition at 50 μ M	~50%	
Analog 6h	S. aureus & E. faecalis	MIC90	12.5 μ M	
Analog 6h	E. coli	MIC90	50 μ M	

Table 1: Antimicrobial Activity of **Clathroдин** and Analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

1. Preparation of Microbial Inoculum:

- Culture the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Dilute the overnight culture to achieve a standardized cell density (e.g., 5×10^5 CFU/mL).

2. Preparation of Test Compounds:

- Dissolve **Clathroдин** and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
- Prepare a series of twofold dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.

3. Incubation:

- Add the standardized microbial inoculum to each well of the microtiter plate containing the test compounds.
- Include positive controls (a known antibiotic) and negative controls (vehicle solvent).
- Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- The percentage of growth inhibition can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Cytotoxic and Anti-Cancer Activity

Clathroдин and, more significantly, its synthetic derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death.

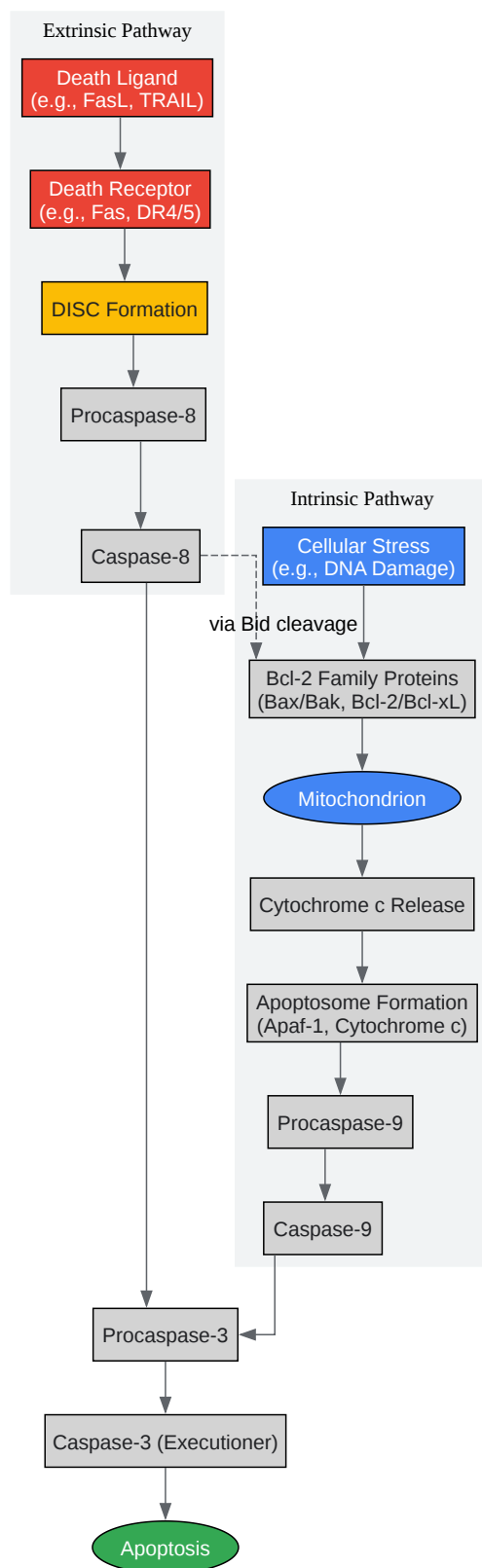
Compound	Cell Line	Activity	Value	Reference
Clathroдин Analog 24c	HepG2 (Hepatocellular Carcinoma)	EC50 (Apoptosis Induction)	Low μM range	
Clathroдин Analog 28c	HepG2 (Hepatocellular Carcinoma)	EC50 (Apoptosis Induction)	Low μM range	
Clathroдин Analog 29c	THP-1 (Acute Monocytic Leukemia)	EC50 (Apoptosis Induction)	Low μM range	
Clathroдин Analog 34c	THP-1 (Acute Monocytic Leukemia)	EC50 (Apoptosis Induction)	Low μM range	
Ethanolic Extract of <i>A. clathrodes</i>	MDA-MB-231 (Breast Cancer)	IC50	< 20 $\mu\text{g/mL}$	
Ethanolic Extract of <i>A. clathrodes</i>	RE259 (Glioblastoma)	IC50	< 20 $\mu\text{g/mL}$	
Ethanolic Extract of <i>A. clathrodes</i>	MOLM-14 (Acute Myeloid Leukemia)	IC50	< 20 $\mu\text{g/mL}$	

Table 2: Cytotoxic Activity of **Clathroдин** Analogs and Extracts.

Apoptosis Induction

The induction of apoptosis is a key mechanism by which many anti-cancer drugs exert their effects. While the precise signaling pathway for **Clathroдин**-induced apoptosis has not been fully elucidated, it is likely to involve one of the two major apoptotic pathways: the intrinsic

(mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.



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Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Perspectives

Clathroдин, as a foundational molecule in the P2Al alkaloid family, represents a valuable scaffold for the development of new therapeutic agents. While **Clathroдин** itself exhibits modest biological activity, the exploration of its synthetic analogs has yielded compounds with potent antimicrobial and anti-cancer properties. Future research should focus on several key areas:

- **Structure-Activity Relationship (SAR) Studies:** Continued synthesis and biological evaluation of **Clathroдин** analogs will be crucial to delineate the structural features required for optimal activity and selectivity.
- **Mechanism of Action Studies:** A deeper understanding of the molecular targets and signaling pathways modulated by the most potent **Clathroдин** analogs is necessary to guide their development as clinical candidates.
- **In Vivo Efficacy and Toxicity:** Promising compounds identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.
- **Sustainable Production:** As the natural supply of **Clathroдин** is limited, the development of efficient and scalable synthetic routes or biotechnological production methods will be essential for any future clinical and commercial applications.

The study of **Clathroдин** and its derivatives exemplifies the potential of marine natural products to provide novel chemical entities for drug discovery. With continued interdisciplinary efforts in marine biology, natural products chemistry, and pharmacology, these fascinating molecules may one day yield new treatments for a range of human diseases.

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